S-(4,5-dihydro-1,3-thiazol-2-yl) 2,4-dichlorobenzenecarbothioate
Description
S-(4,5-dihydro-1,3-thiazol-2-yl) 2,4-dichlorobenzenecarbothioate is a sulfur-containing heterocyclic compound characterized by a 4,5-dihydrothiazole ring linked to a 2,4-dichlorobenzene moiety via a carbothioate group. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The compound’s reactivity and biological activity are influenced by the electron-withdrawing chlorine substituents on the benzene ring and the nucleophilic thiazoline sulfur atom .
Properties
IUPAC Name |
S-(4,5-dihydro-1,3-thiazol-2-yl) 2,4-dichlorobenzenecarbothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NOS2/c11-6-1-2-7(8(12)5-6)9(14)16-10-13-3-4-15-10/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWVUVSDDUHJEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)SC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4,5-dihydro-1,3-thiazol-2-yl) 2,4-dichlorobenzenecarbothioate typically involves the reaction of 2,4-dichlorobenzenecarbothioic acid with 4,5-dihydro-1,3-thiazole. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the thioester bond .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product yield and purity .
Chemical Reactions Analysis
Types of Reactions: S-(4,5-dihydro-1,3-thiazol-2-yl) 2,4-dichlorobenzenecarbothioate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the dichlorobenzene moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN₃) under appropriate conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Halogenated or azido derivatives.
Scientific Research Applications
Chemistry: In chemistry, S-(4,5-dihydro-1,3-thiazol-2-yl) 2,4-dichlorobenzenecarbothioate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown promise in inhibiting the growth of certain bacterial and fungal strains .
Medicine: In medicine, derivatives of this compound are being investigated for their anticancer properties. The thiazole ring is known to interact with various biological targets, making it a valuable scaffold for drug development .
Industry: In the industrial sector, this compound is used in the production of biocides, fungicides, and other agrochemicals. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of S-(4,5-dihydro-1,3-thiazol-2-yl) 2,4-dichlorobenzenecarbothioate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt essential biological processes in microorganisms, leading to their death . The dichlorobenzene moiety enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Varying Halogenation Patterns
- S-(4,5-dihydro-1,3-thiazol-2-yl) 3-chlorobenzenecarbothioate (CAS 61966-14-1): Differs in the position and number of chlorine substituents (mono-chloro vs. 2,4-dichloro). Limited pharmacological data available, but structural simplicity may favor synthetic scalability.
Ethyl [(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetate :
- Replaces the dichlorobenzene group with an ethyl acetate moiety.
- Exhibits broad-spectrum antimicrobial activity (MIC: 2–8 μg/mL against Staphylococcus aureus and Escherichia coli), attributed to the thioacetate group’s ability to disrupt bacterial membrane integrity .
- Lower molecular weight (265.34 g/mol) compared to the dichlorobenzenecarbothioate (327.24 g/mol), which may improve bioavailability .
Thiazole-Based Carbamates
Compounds like thiazol-5-ylmethyl carbamates (e.g., CAS 137592-04-2) share the thiazole core but differ in functional groups:
- Carbamate linkage (O-CO-NR₂) vs. carbothioate (S-CO-O-).
- Enhanced hydrolytic stability in carbamates due to reduced electrophilicity at the carbonyl carbon.
Key Research Findings
- Electronic Effects: The 2,4-dichloro substitution increases the compound’s electrophilicity, enhancing reactivity in nucleophilic aromatic substitution reactions compared to mono-chloro analogs .
- Biological Potential: While direct studies on the dichlorobenzenecarbothioate are sparse, thiazole derivatives with sulfur linkages (e.g., thioacetates) demonstrate promising antimicrobial and anticancer profiles, suggesting analogous pathways for the target compound .
- Stability : Carbothioates are generally more prone to hydrolysis than carbamates, necessitating formulation strategies to improve shelf life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
